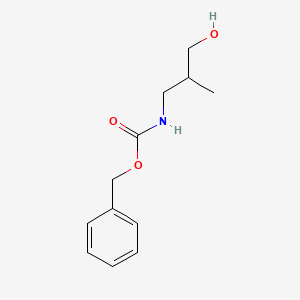

Benzyl 3-hydroxy-2-methylpropylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-hydroxy-2-methylpropylcarbamate is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 . The compound is typically a white to yellow solid .

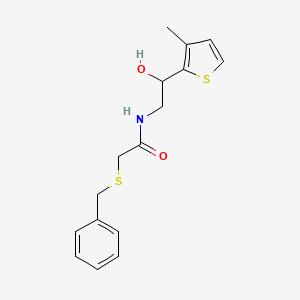

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) . This indicates the presence of a benzyl group, a carbamate group, and a 3-hydroxy-2-methylpropyl group in the molecule .Scientific Research Applications

Catalytic Reactions and Organic Synthesis

Au(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation

The application of gold(I) catalysis in the formation of nitrogen and oxygen heterocycles through intramolecular hydroamination and hydroalkoxylation of allenes demonstrates the utility of related carbamate compounds in synthesizing complex organic molecules. This methodology provides a route for synthesizing piperidine and pyrrolidine derivatives, among others, showcasing the potential for "Benzyl 3-hydroxy-2-methylpropylcarbamate" in facilitating similar transformations (Zhang et al., 2006).

Analytical Methodology

Determination of Preservatives in Cosmetics

Ultra-performance liquid chromatography (UPLC) methods developed for the simultaneous determination of preservatives in cosmetics, including benzyl alcohol, underscore the relevance of analytical techniques in identifying and quantifying similar compounds within complex mixtures. This highlights the potential application of "this compound" in analytical and quality control settings (Wu et al., 2008).

Biotechnological Applications

Renewable Benzyl Alcohol Production

Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose through a non-natural pathway suggests the potential of microbial systems in producing related compounds, including "this compound," from renewable resources. This approach could be adapted for the sustainable production of various benzyl derivatives (Pugh et al., 2015).

Chemical Synthesis and Derivatization

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Demonstrating the versatility of iron catalysis in organic synthesis, the efficient benzylation of dicarbonyl compounds to produce benzylated products suggests potential pathways for modifying "this compound" or incorporating it into more complex molecules (Kischel et al., 2007).

Properties

IUPAC Name |

benzyl N-(3-hydroxy-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODDZNUTPRANEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)

![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)